

Enprofylline: Narrow Therapeutic Index & Monitoring Guide

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Compound Focus: Enprofylline

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FAQ 1: What defines a Narrow Therapeutic Index (NTI) drug, and is enprofylline considered one?

NTI drugs are characterized by a small difference between the dose that provides therapy and the dose that causes serious adverse effects or therapeutic failure [1]. Key characteristics include [1] [2]:

- **Low separation between therapeutic and toxic doses.**
- **Potential for serious harm** from small changes in dose or blood concentration.
- **Requirement for therapeutic drug monitoring (TDM).**
- **Low within-subject variability.**
- **Doses often adjusted in very small increments.**

While **enprofylline** is not explicitly listed in the search results as a classic NTI drug like warfarin, a foundational study highlights the need for careful dose management. The table below summarizes key quantitative data from this research.

Table 1: Enprofylline vs. Theophylline CNS Effects and Plasma Concentrations [3]

Metric	Enprofylline	Theophylline	Placebo
Mean Plasma Concentration	2.9 mg/L (range: 1.9 - 3.4 mg/L)	12.1 mg/L (range: 9.0 - 14.4 mg/L)	N/A

Metric	Enprofylline	Theophylline	Placebo
Auditory Vigilance (Correct Detections)	43.4	50.3	39.1
Finger Tapping Rate (taps/min)	394	404	390
Subjective Alertness	Lower	Higher	Baseline
Reported Dizziness/Illness	More than placebo	More than placebo	Baseline

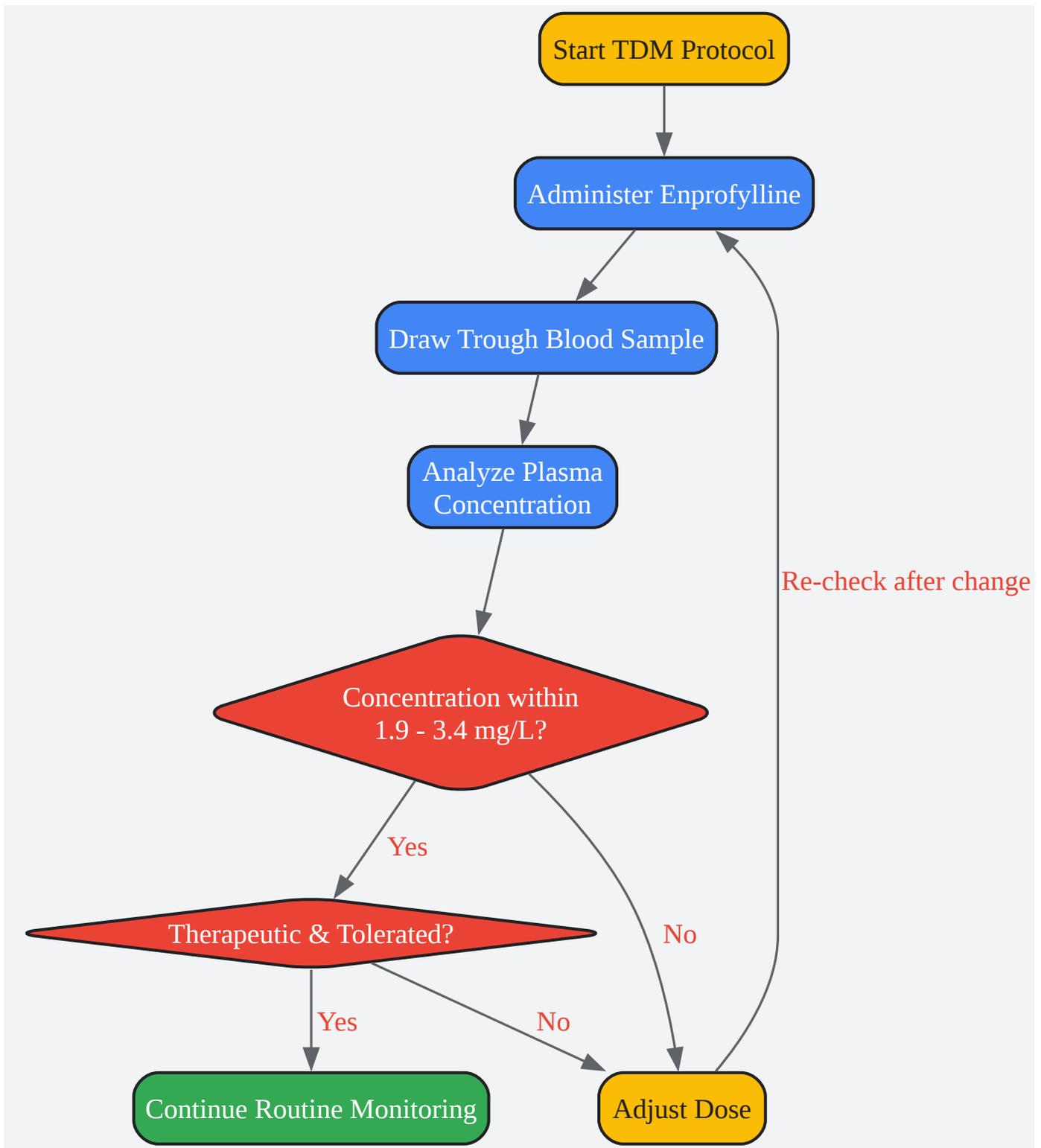
The data shows that even within its therapeutic range (1.9 - 3.4 mg/L), **enprofylline** caused significant subjective side effects (dizziness, feeling ill) compared to placebo [3]. This suggests a narrow safety margin for tolerability, supporting a cautious, NTI-like approach to its use.

FAQ 2: What is the recommended protocol for monitoring **enprofylline**?

Experimental Protocol: TDM for **Enprofylline**

- **Objective:** To ensure **enprofylline** plasma concentrations remain within the effective and tolerable range (approximately 1.9 - 3.4 mg/L) and to manage adverse effects [3].
- **Materials:** Blood collection tubes (e.g., EDTA), centrifuge, HPLC or LC-MS/MS system for analysis.
- **Procedure:**
 - **Blood Sampling:** Draw blood just before the next dose (trough level) to assess the minimum concentration.
 - **Sample Processing:** Centrifuge the blood sample promptly and separate the plasma.
 - **Analysis:** Use a validated analytical method (e.g., HPLC) to determine the plasma concentration of **enprofylline**.
 - **Clinical Correlation:** Correlate the plasma level with the patient's clinical response (bronchodilation) and reported side effects (e.g., dizziness, nausea).
 - **Dose Adjustment:** If concentrations are outside the desired range or if intolerable side effects occur, adjust the dose in small increments. Re-check plasma levels after any dose change.

The workflow for this monitoring and management process is summarized in the diagram below.



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FAQ 3: What are common issues and troubleshooting steps in enprofylline studies?

Table 2: Troubleshooting Guide for Enprofylline Experiments

Problem	Potential Cause	Troubleshooting Action
High incidence of subjective side effects (dizziness, illness)	Drug's inherent property; concentration near upper end of range.	Document severity and correlate with plasma levels. Consider if the benefit justifies the side effect. A small dose reduction may improve tolerability [3].
Sub-therapeutic response	Plasma concentration below target range; poor adherence; rapid metabolism.	Verify dosing regimen and adherence. Check plasma level to confirm. If level is low, consider a small dose increase and re-measure level [1].
Unexpectedly high plasma concentration	Improper dosing; decreased clearance (e.g., renal impairment).	Review patient's renal function and check for drug interactions. Reduce dose and re-monitor [2].
High variability in drug levels between subjects	Normal pharmacokinetic variability; differences in metabolism.	Ensure consistent dosing and sampling times. For research, stratify subjects based on metabolic phenotype if data is available.

Key Considerations for Researchers

The core challenge with **enprofylline** appears to be balancing efficacy with its tolerability profile. The provided evidence indicates that its **therapeutic range is relatively low (mean 2.9 mg/L)**, and side effects are common even within this range [3]. Therefore, a proactive and meticulous TDM protocol is highly recommended to ensure patient safety and data quality in clinical studies.

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